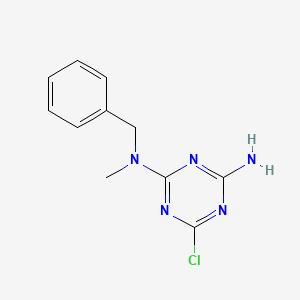

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine

説明

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, commonly known as BAM, is an organic molecule that has been studied extensively for its various properties and potential applications in numerous fields of research and industry. It is functionally related to a 1,3,5-triazine-2,4-diamine and a 2-chloro-1,3,5-triazine .

Molecular Structure Analysis

The molecular structure of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is based on the 1,3,5-triazine core, which is a six-membered heterocyclic ring containing three nitrogens . The molecular weight of this compound is 249.7 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine are not found in the search results, related triazine compounds have been synthesized via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .科学的研究の応用

Luminescence and Excited States

Triazine derivatives, including N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, have been studied for their low-lying excited states and luminescence properties. These compounds, including sym-triazines and ubiquitous herbicides like atrazine and ametryn, exhibit specific geometrical structures, energetics, and transitions that are crucial for understanding their fluorescence and phosphorescence emissions. Such properties are vital for applications in sensing, light-emitting devices, and studying environmental behaviors of herbicides (Oliva et al., 2005).

Analytical Chemistry

In analytical chemistry, triazine derivatives have been utilized in the development of selective electrodes for ion detection. For instance, Schiff bases derived from triazine have shown potential as selective electrodes for Sm3+ ions, demonstrating low detection limits and rapid response times, which are essential for environmental monitoring and analysis (Upadhyay et al., 2012).

Antimicrobial Activity

Triazine derivatives have also been synthesized and evaluated for their antibacterial and antifungal activities, indicating significant potential in developing new antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting their application in addressing drug-resistant microbial infections (Kushwaha & Sharma, 2022).

Material Science

In material science, triazine-based compounds have been explored for their application in creating novel polymeric materials. These materials exhibit enhanced solubility, thermal stability, and electrochemical properties, making them suitable for use in electronics, coatings, and high-performance polymers (Li et al., 2017).

Environmental Science

The role of triazine derivatives in environmental science has been investigated, particularly in the degradation and resistance mechanisms of herbicides. Studies have shown how triazine compounds interact with other chemicals in the environment, leading to the degradation of pollutants and offering insights into the detoxification pathways of herbicide-resistant plants (Willett et al., 2016).

作用機序

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structures .

The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .

特性

IUPAC Name |

2-N-benzyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c1-17(7-8-5-3-2-4-6-8)11-15-9(12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTMMGMUDQFLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175317 | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219971-85-3 | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

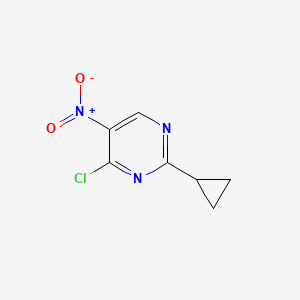

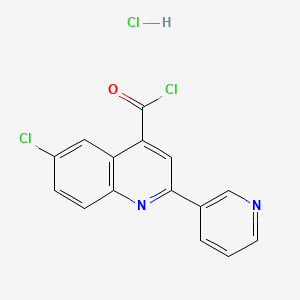

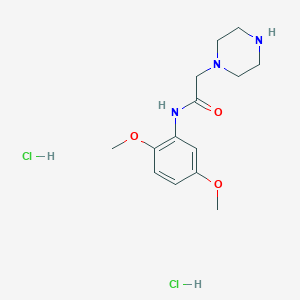

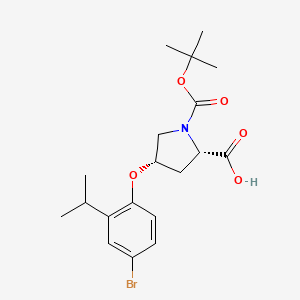

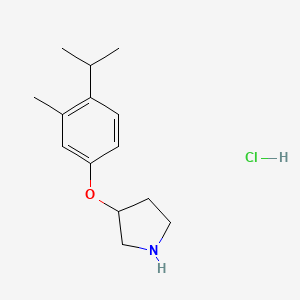

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)

![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)

![4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1398231.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)

![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)

![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)